Home > Products > Screening Compounds P91243 > Dehydrosertindole
Dehydrosertindole - 173294-84-3

Dehydrosertindole

Catalog Number: EVT-266629
CAS Number: 173294-84-3
Molecular Formula: C24H24ClFN4O
Molecular Weight: 438.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrosertindole is an active metabolite of the atypical antipsychotic drug sertindole. [, , ] It is formed through the metabolic process of sertindole in the body. [] Dehydrosertindole exhibits pharmacological activity and is a subject of scientific research to understand its properties and potential applications. [, , ]

Sertindole

  • Compound Description: Sertindole (1‐[2‐[4‐[5‐chloro‐1‐(4‐fluorophenyl)‐1H‐indol‐3‐yl]‐1‐piperidinyl]ethyl]‐2‐imidazolidinone) is an atypical antipsychotic drug. [] It is metabolized in the body to several compounds, including dehydrosertindole. [, , , ]
  • Relevance: Sertindole is the parent compound of dehydrosertindole. Dehydrosertindole is an active metabolite of sertindole, meaning it also has pharmacological activity. [] The pharmacokinetic properties of sertindole and dehydrosertindole are often studied in conjunction. [, , ]

Norsertindole

  • Compound Description: Norsertindole is a major metabolite of sertindole, along with dehydrosertindole. [, ]
  • Relevance: Norsertindole is another metabolite of sertindole and is often studied alongside dehydrosertindole to understand the metabolic profile of sertindole. [] The separation and analysis of sertindole and its metabolites, including dehydrosertindole and norsertindole, are important for understanding the drug's pharmacokinetics. [, ]
Source and Classification

Dehydrosertindole is derived from sertindole through metabolic processes, primarily facilitated by the cytochrome P450 enzyme system in the liver, particularly by isoenzymes CYP2D6 and CYP3A4 . It falls under the category of psychoactive substances due to its effects on neurotransmitter systems.

Synthesis Analysis

The synthesis of dehydrosertindole typically occurs through the metabolic conversion of sertindole. The process involves oxidation reactions that transform sertindole into dehydrosertindole. Specific synthetic routes have been explored, including:

  1. Metabolic Pathway: Sertindole undergoes extensive hepatic metabolism where it is oxidized to form dehydrosertindole.
  2. Chemical Synthesis: Laboratory synthesis methods have been documented, including reactions involving potassium cyanate and other reagents to facilitate the formation of the indole structure .

Technical Parameters

  • Enzymatic Activity: The reaction rates can vary based on enzyme concentration and substrate availability.
  • Reaction Conditions: Optimal conditions for synthesis often require controlled temperatures and pH levels to maximize yield.
Molecular Structure Analysis

Dehydrosertindole has a complex molecular structure characterized by its indole ring system, which is crucial for its biological activity. The molecular formula is C19_{19}H21_{21}ClF1_{1}N3_{3}O, with a molecular weight of approximately 347.84 g/mol.

Structural Features

  • Indole Core: The presence of the indole moiety contributes to its interaction with various receptors.
  • Chlorine and Fluorine Substituents: These halogen atoms enhance lipophilicity and receptor binding affinity.

Data Analysis

  • 3D Structural Visualization: Computational modeling can provide insights into the spatial arrangement of atoms, which is critical for understanding its binding interactions with receptors.
Chemical Reactions Analysis

Dehydrosertindole participates in several chemical reactions, particularly within biological systems:

  1. Receptor Binding Reactions: It interacts with dopamine D2 and serotonin 5-HT2A receptors, influencing neurotransmission.
  2. Metabolic Reactions: As a metabolite, it can undergo further transformations in the body, affecting pharmacokinetics.

Relevant Technical Details

  • Electrochemical Behavior: Studies have shown that dehydrosertindole exhibits specific voltammetric characteristics when analyzed using techniques like cyclic voltammetry .
  • Stability: The compound's stability under various conditions can be assessed using chromatographic methods.
Mechanism of Action

Dehydrosertindole exerts its pharmacological effects primarily through modulation of neurotransmitter systems:

  1. Dopaminergic Activity: It acts as an antagonist at dopamine D2 receptors, which can alleviate symptoms of psychosis.
  2. Serotonergic Influence: By interacting with serotonin receptors, it may help regulate mood and anxiety levels.

Relevant Data

  • Receptor Occupancy Studies: Research indicates that dehydrosertindole has a significant occupancy at D2 receptors compared to sertindole itself, suggesting enhanced efficacy in certain contexts .
Physical and Chemical Properties Analysis

Dehydrosertindole exhibits several notable physical and chemical properties:

  • Solubility: It shows varying solubility profiles in different solvents, impacting its bioavailability.
  • Melting Point: The melting point is a critical parameter for determining purity and stability during storage.
  • Spectroscopic Properties: Techniques such as nuclear magnetic resonance spectroscopy provide insights into its structural characteristics.

Relevant Data

  • Chromatographic Behavior: High-performance liquid chromatography has been utilized to analyze its presence in biological samples .
Applications

Dehydrosertindole has several scientific applications:

  1. Pharmacological Research: Its role as a metabolite provides insights into drug metabolism and efficacy.
  2. Therapeutic Development: Understanding its mechanism may lead to new treatments for schizophrenia or related disorders.
  3. Analytical Chemistry: Used as a reference compound in studies assessing drug interactions and metabolic pathways.
Introduction to Dehydrosertindole in Pharmacological Research

Role as an Active Metabolite of Sertindole

Dehydrosertindole (chemically identified as Lu 28-092) is generated through the oxidative metabolism of sertindole primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation involves the removal of two hydrogen atoms from the sertindole molecule, resulting in a dehydrogenated structure that retains significant pharmacological activity. Unlike many phase I metabolites that represent detoxification products, dehydrosertindole exhibits intrinsic activity at receptor systems relevant to antipsychotic efficacy, positioning it as a key contributor to the overall pharmacological profile observed following sertindole administration [5] [10].

Table 1: Metabolic Pathway Generating Dehydrosertindole from Sertindole

Parent CompoundMetabolitePrimary Metabolizing EnzymeChemical TransformationPharmacological Significance
Sertindole (Lu 23-174)Dehydrosertindole (Lu 28-092)CYP2D6DehydrogenationRetains significant affinity for dopamine D2 and serotonin receptors
SertindoleNorsertindole (Lu 25-073)CYP3A4N-dealkylationContributes to overall activity profile

The formation kinetics of dehydrosertindole demonstrate substantial interindividual variability due to the genetic polymorphism of CYP2D6. Subjects characterized as poor metabolizers (PMs) exhibit significantly reduced sertindole clearance (approximately 33-50% decrease) and consequently generate lower levels of dehydrosertindole compared to extensive metabolizers (EMs). This metabolic variation has profound implications for the overall exposure balance between sertindole and its active metabolite across different patient populations. Pharmacokinetic studies reveal that potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can increase sertindole plasma concentrations two-to three-fold while simultaneously decreasing dehydrosertindole formation, thereby altering the metabolite-to-parent ratio in circulation. Conversely, enzyme inducers like carbamazepine can substantially reduce systemic exposure to both compounds [5] [10].

Significance in Antipsychotic Drug Metabolism Studies

Dehydrosertindole serves as a compelling model compound for investigating the pharmacodynamic contributions of active metabolites in neuropsychopharmacology. Its extended elimination half-life, ranging from 73 to 93 hours, significantly exceeds that of sertindole itself. This protracted presence in systemic circulation suggests dehydrosertindole likely contributes to sustained pharmacological activity, particularly during chronic sertindole therapy, and may influence the drug's overall kinetic profile following discontinuation. The metabolite's pharmacokinetics remain unaffected by renal function, as evidenced by studies showing no significant relationship between creatinine clearance (ranging from mild impairment to severe renal failure requiring hemodialysis) and dehydrosertindole clearance (CL/f) or half-life (t½). This renal independence highlights the hepatic dominance in its elimination pathways [2] [4].

Table 2: Pharmacokinetic Parameters of Dehydrosertindole in Renal Impairment

Renal Function StatusCreatinine Clearance (mL/min)Mean CL/f (L·h⁻¹)Mean t½ (hours)Protein Binding Fraction
Normal Function>8014-3173-930.994-0.995
Mild Impairment50-80No significant changeNo significant change0.994-0.995
Moderate Impairment30-50No significant changeNo significant change0.994-0.995
Severe Impairment/HD<30No significant changeNo significant change0.994-0.995

Analytical methodologies developed for dehydrosertindole quantification, such as ultraviolet high-performance liquid chromatography (UV-HPLC), enable precise therapeutic drug monitoring and detailed pharmacokinetic characterization. These methods typically employ liquid-liquid extraction procedures to isolate dehydrosertindole, along with sertindole and norsertindole (another metabolite), from human plasma. The resulting assays demonstrate excellent recovery rates (>80%), sensitivity (quantification limits suitable for therapeutic range detection), and specificity, facilitating robust measurement of dehydrosertindole concentrations across diverse clinical and research contexts. Such analytical capabilities are crucial for establishing concentration-effect relationships and understanding the metabolite's contribution to efficacy and potential adverse effects, particularly regarding QT interval prolongation which exhibits concentration-dependency [5].

Research Context: Bridging Preclinical and Clinical Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK/PD) modeling represents a vital approach for predicting therapeutically effective plasma levels of antipsychotics, including active metabolites like dehydrosertindole. Preclinical studies employing rodent models demonstrate that dehydrosertindole possesses intrinsic pharmacological activity, significantly contributing to the overall dopaminergic antagonism observed after sertindole administration. When administered directly to rats at 10 mg/kg orally, dehydrosertindole achieves plasma concentrations sufficient to occupy striatal dopamine D2 receptors and suppress conditioned avoidance response behavior—a validated preclinical predictor of antipsychotic efficacy. These models establish quantitative relationships between plasma concentrations, target engagement (D2 receptor occupancy), and functional responses that can inform clinical translation [6].

The translational value of dehydrosertindole research extends to understanding complex metabolite contributions to overall drug effects. Comparative studies reveal that while dehydrosertindole exhibits a slightly lower affinity for dopamine D2 receptors than sertindole itself, its significant plasma concentrations and extended half-life suggest substantial contribution to the sustained receptor occupancy observed during chronic therapy. This is particularly relevant given the established correlation between striatal D2 receptor occupancy and clinical efficacy of antipsychotic agents. Furthermore, dehydrosertindole shares sertindole's receptor binding profile, acting as an antagonist at serotonin 5-HT2A, 5-HT2C, and α1-adrenergic receptors, which likely contributes to the overall receptor modulation associated with sertindole treatment [1] [6].

Properties

CAS Number

173294-84-3

Product Name

Dehydrosertindole

IUPAC Name

3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one

Molecular Formula

C24H24ClFN4O

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31)

InChI Key

UWVZAIBLBVMRAN-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O

Solubility

Soluble in DMSO

Synonyms

Dehydrosertindole; J711.521K; LU 28-092; LU-28-092; LU28-092;

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.